BTZ043
描述
BTZ-043 是一种属于苯并噻嗪酮类的化合物,以其强大的抗结核活性而闻名。它在抑制结核分枝杆菌的生长方面表现出显著的潜力,结核分枝杆菌是导致结核病的细菌。 该化合物通过靶向细菌细胞壁合成中一种特定的关键酶发挥作用,使其成为新型结核病治疗的潜在候选药物 .
科学研究应用
BTZ-043 具有广泛的科学研究应用,包括:
化学: 该化合物被用作研究苯并噻嗪酮的合成和反应性的模型。
生物学: 它用于研究细菌细胞壁合成的机制以及抑制该过程的影响。
医学: BTZ-043 正在作为一种潜在的新型结核病治疗方法进行研究,特别是针对耐药菌株的结核分枝杆菌。
作用机制
BTZ-043 通过抑制酶脱戊酰磷酸核糖-2'-差向异构酶 (DprE1) 发挥其作用,该酶对于合成 D-阿拉伯呋喃糖至关重要,D-阿拉伯呋喃糖是细菌细胞壁的组成部分。通过阻断这种酶,BTZ-043 扰乱了细胞壁的形成,导致细菌细胞死亡。 这种机制对分枝杆菌高度选择性,使 BTZ-043 成为一种有效的抗结核剂 .
生化分析
Biochemical Properties
BTZ043 inhibits mycobacterial cell wall formation by covalently binding an essential cysteine in the catalytic pocket of decaprenylphosphoryl-β- d -ribose oxidase (DprE1) . This interaction blocks the formation of decaprenylphosphoryl-β- d -arabinose, a precursor for the synthesis of arabinans .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. In studies, this compound-treated guinea pigs had reduced and less necrotic granulomas than vehicle-treated controls . It also significantly reduced the bacterial burden at the site of infection and in the draining lymph node and spleen .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DprE1, an enzyme critical for the synthesis of arabinans in the mycobacterial cell wall . By binding to a crucial cysteine in the catalytic pocket of DprE1, this compound prevents the formation of decaprenylphosphoryl-β- d -arabinose .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, this compound-treated guinea pigs showed reduced and less necrotic granulomas over time compared to controls .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In preclinical toxicology studies, this compound showed a low toxicologic potential and was well tolerated up to 170 mg/kg (NOAEL) in rats over 28 days .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with DprE1, an enzyme involved in the synthesis of arabinans in the mycobacterial cell wall .
Transport and Distribution
It has been shown that the active compound was present at high concentrations in Mycobacterium bovis BCG-induced granulomas .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the site of DprE1 activity, which would be the mycobacterial cell wall .
准备方法
合成路线和反应条件
BTZ-043 是通过一系列化学反应合成的,这些反应涉及苯并噻嗪酮核心的形成。合成路线通常包括苯并噻嗪前体的硝化,然后进行各种官能团修饰以获得所需的结构。 反应条件通常包括使用强酸和强碱、控制温度以及特定的溶剂以确保最终产物的纯度和产率 .
工业生产方法
BTZ-043 的工业生产涉及将实验室合成规模扩大到更大的规模,确保该过程具有成本效益且高效。 这包括优化反应条件、使用高纯度试剂以及实施严格的质量控制措施,以保持化合物的稳定性和功效 .
化学反应分析
反应类型
BTZ-043 会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。
还原: 还原反应可以将化合物中存在的硝基修饰为形成胺衍生物。
常用试剂和条件
这些反应中常用的试剂包括用于氧化的强氧化剂如高锰酸钾,用于还原的还原剂如硼氢化钠,以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度、特定溶剂以及有时催化剂以促进反应 .
形成的主要产物
这些反应形成的主要产物包括 BTZ-043 的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的生物活性及其性质,使其对进一步的研究和开发很有用 .
相似化合物的比较
类似化合物
PBTZ169: 另一种具有类似抗结核活性的苯并噻嗪酮化合物。
INH(异烟肼): 一种一线抗结核药物,也靶向细菌细胞壁,但通过不同的机制。
BTZ-043 的独特性
BTZ-043 因其对分枝杆菌的高效性和选择性而脱颖而出。与其他抗结核药物相比,它在临床前模型中显示出优越的活性,并且在与利福平和贝达喹啉等药物联用时表现出协同作用。 其独特的作用机制和低毒性使其成为进一步开发的有希望的候选药物 .
属性
IUPAC Name |
2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIRORNXIOHQR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151286 | |
Record name | BTZ-043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161233-85-7 | |
Record name | 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1161233-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BTZ-043 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161233857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BTZ-043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BTZ-043 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55ZH52P57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of BTZ043 in Mycobacterium tuberculosis?
A1: this compound primarily targets decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in M. tuberculosis. [, , , , , , , , , , , , , ]
Q2: How does this compound interact with DprE1?
A2: this compound acts as a suicide inhibitor of DprE1. It forms a covalent semimercaptal adduct with the cysteine residue Cys387 located in the active site of the enzyme. [, , , , , ] This interaction irreversibly inactivates DprE1. [, ]
Q3: What are the downstream consequences of DprE1 inhibition by this compound?
A3: DprE1 inhibition prevents the formation of decaprenylphosphoryl arabinose (DPA), a crucial precursor for arabinan synthesis. [, , , ] Arabinan is an essential component of the mycobacterial cell wall. [, ] Disruption of arabinan synthesis ultimately leads to cell lysis and bacterial death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H16F3N3O5S, and its molecular weight is 431.4 g/mol. []
Q5: Which structural features of this compound are crucial for its antimycobacterial activity?
A5: The sulfur atom and the nitro group at positions 1 and 8, respectively, are essential for this compound's activity. [] Modification of these groups leads to a significant reduction or complete loss of activity. [, , ]
Q6: How does the presence of the nitro group at position 8 contribute to the mechanism of action?
A6: The nitro group is crucial for the formation of the covalent adduct with Cys387 in the active site of DprE1. [, , ] Chemical studies suggest that thiolates, like the cysteine in DprE1, can induce the reduction of the nitro group to a nitroso intermediate, which then reacts with the enzyme. [, , ]
Q7: Have any this compound derivatives with improved properties been developed?
A7: Yes, researchers have synthesized various this compound derivatives, such as PBTZ169, which demonstrate improved potency, safety profiles, and pharmacokinetic properties compared to the parent compound. [, , ] Modifications often involve changes in the C-2 substituent to enhance solubility, bioavailability, and pharmacokinetic properties. [, ]
Q8: How potent is this compound against Mycobacterium tuberculosis in vitro?
A8: this compound exhibits potent bactericidal activity against M. tuberculosis in vitro with a minimum inhibitory concentration (MIC) of 1 ng/mL (2.3 nM) against the H37Rv strain. []
Q9: How effective is this compound against drug-resistant strains of M. tuberculosis?
A9: Importantly, this compound displays similar activity against a variety of drug-resistant M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , , , ] This suggests that it is effective against strains resistant to existing therapies.
Q10: Has this compound demonstrated efficacy in animal models of tuberculosis?
A10: Yes, this compound significantly reduces bacterial burden in the lungs and spleens of infected mice in a chronic TB model. [, ] Notably, it also exhibits efficacy in guinea pig models, which develop granulomas similar to humans, showcasing its potential against intracellular M. tuberculosis. [, ]
Q11: Is this compound effective against intracellular Mycobacterium tuberculosis?
A11: Yes, this compound effectively kills intracellular M. tuberculosis in macrophages at concentrations lower than isoniazid and rifampicin. [] This is crucial as M. tuberculosis primarily resides within macrophages during infection.
Q12: What is the primary mechanism of resistance to this compound?
A12: The most common resistance mechanism involves mutations in the dprE1 gene, specifically the substitution of Cys387 with serine or glycine. [, , , ] These mutations prevent the formation of the covalent adduct with this compound, rendering the drug ineffective. [, ]
Q13: Does cross-resistance exist between this compound and other DprE1 inhibitors?
A13: Although mutations in DprE1 are the primary resistance mechanism for this compound, the development of cross-resistance to other chemically distinct DprE1 inhibitors might vary. Further research is needed to fully understand the potential for cross-resistance. []
Q14: Are there other mechanisms of resistance to this compound?
A14: Research in Mycobacterium smegmatis, a model organism for TB, identified the nitroreductase NfnB as contributing to BTZ resistance. [] NfnB inactivates this compound by reducing the critical nitro group to an amino group. [] While M. tuberculosis appears to lack similar nitroreductases, this finding highlights potential resistance pathways. [] Additionally, mutations in the rv0678 gene, which regulates a drug efflux pump, have been linked to low-level resistance to this compound and other DprE1 inhibitors. [, , ]
Q15: Does this compound undergo metabolism in vivo?
A16: Yes, this compound undergoes metabolism in vivo. Studies have shown that it can be reduced to its amino derivative, BTZ045, and potentially a hydroxylamine intermediate. [] Notably, these metabolites exhibit significantly lower antimycobacterial activity compared to the parent compound. []
Q16: Has in vivo dearomatization of this compound been observed?
A17: Yes, studies have identified a unique in vivo reduction process in mammals that leads to the formation of Meisenheimer complexes of this compound and its analog PBTZ169. [, ] This reversible dearomatization significantly impacts the compounds' pharmacokinetic properties. [, ]
Q17: Are there any drug delivery strategies being explored for this compound?
A18: One study explored encapsulating this compound within Ca3(PO4)2 nanocontainers using tocopherol (vitamin E) as a carrier. [] This approach aims to improve drug delivery and achieve higher local concentrations at the site of infection. [] Further research into targeted delivery strategies for this compound and its derivatives is warranted.
Q18: Have computational methods been employed to study this compound and its interactions?
A19: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to investigate the binding mode of this compound with DprE1. [, , , , , ] These studies provide valuable insights into the drug-target interactions and aid in the design of novel derivatives with improved properties. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。